molecular formula C21H14FN3S B2603810 6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-76-9

6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline

Cat. No.: B2603810
CAS No.: 688792-76-9
M. Wt: 359.42
InChI Key: KXFQSQRUKXEPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline is a chemical compound with the molecular formula C21H14FN3S . It is offered by Benchchem for research purposes.


Synthesis Analysis

The synthesis of quinazoline derivatives, such as this compound, has been achieved through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in N,N-dimethyl acetamide (DMAC) using microwave irradiation (MWI) and in the absence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom . The molecule contains multiple aromatic rings, indicative of its stability and potential for various chemical reactions .

Scientific Research Applications

Fluorescence Signaling

One significant application of derivatives related to 6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline is in fluorescence signaling. Mukherjee et al. (2014) developed 2-(2-aminophenyl)benzimidazole-based HSO4− ion-selective receptors that exhibit high selectivity and sensitivity for HSO4− ions in biological pH conditions. These receptors, which include variations of benzimidazo[1,2-c]quinazoline derivatives, leverage substituent effects to tune emission efficiency from single point to ratiometric detection, making them suitable as biomarkers for detecting intracellular HSO4− ion concentrations without cytotoxic effects (Mukherjee et al., 2014).

Antimicrobial Activity

Compounds with a 6, 7, 8, 9-Tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'substitutedbenzylidine)-3-(4nitrophenylamino) thiazoloquinazoline structure have demonstrated significant in vitro antimicrobial activity. Selvam and Palanirajan (2010) synthesized a series of these derivatives and found that most exhibited potent anti-bacterial and anti-fungal activities, highlighting the potential of benzimidazo[1,2-c]quinazoline derivatives as antimicrobial agents (Selvam & Palanirajan, 2010).

Synthesis of Heterocyclic Compounds

The chemical framework of this compound facilitates the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. For example, Ivachtchenko et al. (2002) developed new benzimidazo[1,2-c]quinazoline-6(5H)-thiones by cyclization of 3-(2aminophenyl)quinazoline-2-thioxo-4-ones, leading to S-alkyl derivatives with potential as biologically active substances (Ivachtchenko et al., 2002).

Properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-15-11-9-14(10-12-15)13-26-21-24-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)25(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQSQRUKXEPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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